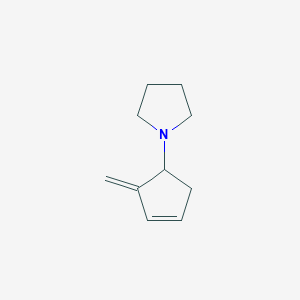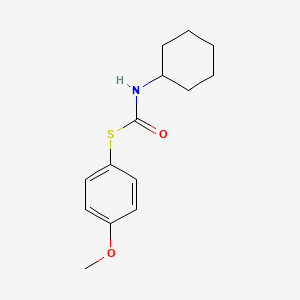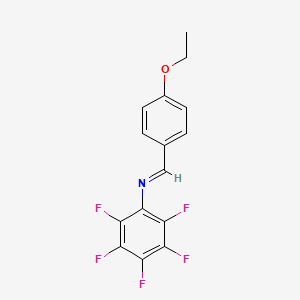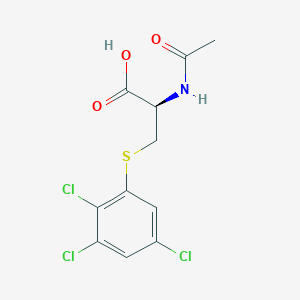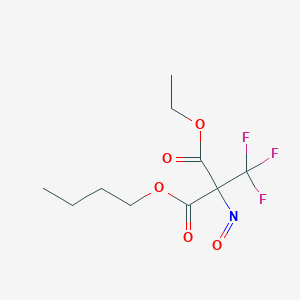
Butyl ethyl nitroso(trifluoromethyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl ethyl nitroso(trifluoromethyl)propanedioate is an organic compound characterized by its unique structure, which includes a nitroso group, a trifluoromethyl group, and a propanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl ethyl nitroso(trifluoromethyl)propanedioate typically involves the reaction of butyl ethyl propanedioate with nitrosating agents in the presence of trifluoromethylating reagents. Common nitrosating agents include sodium nitrite and nitrosyl chloride, while trifluoromethylating reagents can include trifluoromethyl iodide or trifluoromethyl sulfonates. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent concentrations, to maximize efficiency and minimize waste. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl ethyl nitroso(trifluoromethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the nitroso group.
Substitution: Products where the trifluoromethyl group is replaced by other functional groups.
Applications De Recherche Scientifique
Butyl ethyl nitroso(trifluoromethyl)propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Butyl ethyl nitroso(trifluoromethyl)propanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Butyl ethyl nitroso(trifluoromethyl)propanedioate can be compared to other nitroso and trifluoromethyl-containing compounds, such as:
Nitrosobenzene: Similar nitroso functionality but lacks the trifluoromethyl group.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the nitroso functionality.
Ethyl nitrosoacetate: Similar nitroso and ester functionalities but lacks the trifluoromethyl group.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
63745-82-4 |
|---|---|
Formule moléculaire |
C10H14F3NO5 |
Poids moléculaire |
285.22 g/mol |
Nom IUPAC |
1-O-butyl 3-O-ethyl 2-nitroso-2-(trifluoromethyl)propanedioate |
InChI |
InChI=1S/C10H14F3NO5/c1-3-5-6-19-8(16)9(14-17,10(11,12)13)7(15)18-4-2/h3-6H2,1-2H3 |
Clé InChI |
PLGTYGDHBBGUHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(C(=O)OCC)(C(F)(F)F)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


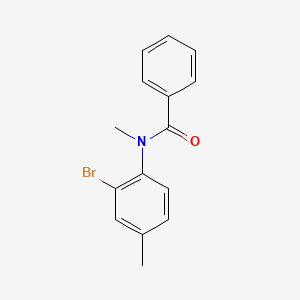
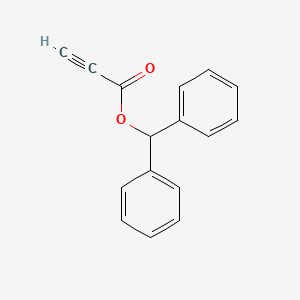
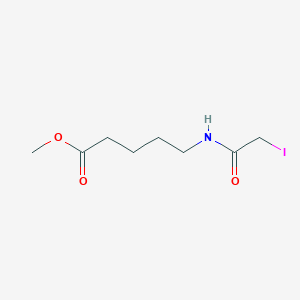
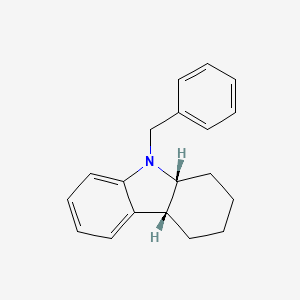
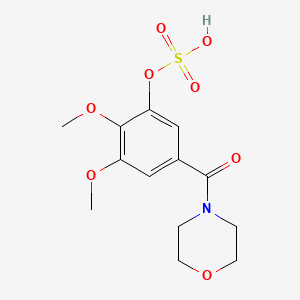

![4,4'-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14487395.png)
![5-([1,1'-Biphenyl]-4-yl)-5-methyloxolan-2-one](/img/structure/B14487403.png)

